L-Phenylalanyl-L-leucine

説明

特性

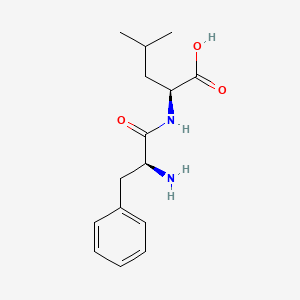

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCVXVPWSPOMFJ-STQMWFEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954651 |

Source

|

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3303-55-7 |

Source

|

| Record name | L-Phenylalanyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Phenylalanyl-L-leucine chemical structure and properties

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological significance of the dipeptide L-Phenylalanyl-L-leucine (Phe-Leu). The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

This compound is a dipeptide formed from the amino acids L-phenylalanine and L-leucine through a peptide bond. The chemical structure and key identifiers are summarized below.

Chemical Structure:

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid[1] |

| Molecular Formula | C₁₅H₂₂N₂O₃[1] |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--N[1] |

| InChI Key | RFCVXVPWSPOMFJ-STQMWFEESA-N[1] |

| CAS Number | 3303-55-7[1] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 278.35 g/mol [1] |

| Appearance | White to off-white solid/powder[2][3] |

| Melting Point | 218-220 °C[4] |

| Solubility | Soluble in DMSO[2]. Solubility in water is not explicitly stated but is expected based on its constituent amino acids. |

| XLogP3 | -1.2[1] |

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

A representative protocol for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS) is described below. This method allows for the efficient and stepwise addition of amino acids on a solid resin support.

Materials:

-

Fmoc-L-leucine-loaded Wang resin

-

Fmoc-L-phenylalanine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-L-leucine-loaded Wang resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the leucine (B10760876) on the resin by treating it with 20% piperidine in DMF. This is typically done in two steps: a brief wash followed by a longer incubation (15-20 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and byproducts.

-

Amino Acid Coupling:

-

Activate Fmoc-L-phenylalanine by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine using 20% piperidine in DMF as described in step 2.

-

Washing: Thoroughly wash the resin with DMF and DCM and dry it under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the dipeptide from the resin and remove any side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Precipitation: Precipitate the crude this compound by adding the TFA solution to cold diethyl ether.

-

Isolation: Collect the precipitated dipeptide by centrifugation and wash it with cold diethyl ether. Lyophilize the final product to obtain a powder.

Caption: SPPS workflow for this compound.

Purification: High-Performance Liquid Chromatography (HPLC)

The crude this compound is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Preparative C18 reverse-phase column

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Injection and Elution: Inject the sample onto the column and elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

-

Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the major peak of this compound.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the purified dipeptide as a powder.

Characterization

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Expected Result: A major peak corresponding to the [M+H]⁺ ion of this compound at m/z 279.17.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR and ¹³C NMR.

-

Expected Result: The spectra should show characteristic peaks for the protons and carbons of the phenylalanine and leucine residues, confirming the structure and stereochemistry of the dipeptide.

Biological Properties and Signaling Pathways

The biological effects of this compound are primarily attributed to its constituent amino acids, particularly L-leucine, which is a potent activator of the mTOR signaling pathway, a central regulator of protein synthesis and cell growth.

Peptide Transport

L-Phenylalanine and L-leucine are transported into cells via large neutral amino acid transporters (LATs), such as LAT1 and LAT2. It is anticipated that this compound is either transported into cells by peptide transporters (PepT) and then hydrolyzed to its constituent amino acids, or it is hydrolyzed extracellularly, with the resulting amino acids being transported into the cell.

mTOR Signaling Pathway

L-leucine is a key signaling molecule that activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1). This activation is crucial for the initiation of protein synthesis. The proposed mechanism is as follows:

-

Leucine Sensing: Intracellular leucine is sensed by cellular machinery, leading to the activation of the Rag GTPases.

-

mTORC1 Activation: Activated Rag GTPases recruit mTORC1 to the lysosomal surface, where it is activated by Rheb.

-

Downstream Phosphorylation: Activated mTORC1 phosphorylates several key downstream targets, including:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to an increase in the translation of mRNAs that encode for ribosomal proteins and elongation factors.

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E). This allows eIF4E to form the eIF4F complex, which is essential for the initiation of cap-dependent translation.

-

The net result of mTORC1 activation by leucine is an increase in protein synthesis, which is critical for muscle growth and maintenance.

Caption: Leucine's role in the mTOR signaling pathway.

Applications in Research and Drug Development

This compound and similar dipeptides are valuable tools in various research and development areas:

-

Nutraceuticals and Sports Nutrition: Due to the role of leucine in stimulating muscle protein synthesis, Phe-Leu is investigated for its potential as a component in nutritional supplements aimed at promoting muscle growth and recovery.

-

Drug Delivery: Dipeptides can be utilized as building blocks for larger peptide-based drugs or as carriers to improve the absorption and delivery of other therapeutic agents.

-

Metabolic Research: As a source of two essential amino acids, Phe-Leu can be used in studies investigating amino acid metabolism and its regulation.

Conclusion

This compound is a dipeptide with well-defined chemical and physical properties. Its synthesis can be reliably achieved through standard solid-phase peptide synthesis protocols. The biological significance of this dipeptide is intrinsically linked to the potent effects of its constituent amino acid, L-leucine, on the mTOR signaling pathway and the subsequent stimulation of protein synthesis. This makes this compound a molecule of significant interest for researchers in nutrition, metabolism, and drug development. Further studies are warranted to fully elucidate the specific transport and signaling mechanisms of the intact dipeptide in various physiological contexts.

References

An In-Depth Technical Guide to the Synthesis of L-Phenylalanyl-L-leucine Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide L-Phenylalanyl-L-leucine (Phe-Leu). The synthesis of peptides is a cornerstone of drug discovery and biochemical research. This compound, a dipeptide composed of the essential amino acids L-phenylalanine and L-leucine, serves as a crucial building block for larger polypeptides and has applications in the development of therapeutic agents and nutritional supplements. This document details the prevalent synthetic methodologies, including both solution-phase and solid-phase strategies, offering detailed experimental protocols and expected quantitative outcomes.

Introduction to Dipeptide Synthesis

The formation of a peptide bond between two amino acids requires a strategic approach to ensure the correct sequence and prevent unwanted side reactions. The primary challenge lies in selectively forming an amide linkage between the carboxyl group of one amino acid and the amino group of another, while both molecules contain both functional groups. To achieve this, protecting groups are employed to temporarily block the reactive sites that are not intended to participate in the peptide bond formation. Following the coupling reaction, these protecting groups are removed to yield the desired dipeptide.

This guide will explore two primary approaches for the synthesis of this compound:

-

Solution-Phase Peptide Synthesis (SPPS): A classical method where reactions are carried out in a homogenous solution. This approach is highly flexible and allows for the purification of intermediates at each step.

-

Solid-Phase Peptide Synthesis (SPPS): A more modern and automatable technique where the growing peptide chain is anchored to a solid resin support. This method simplifies the purification process as excess reagents and byproducts can be washed away.

Solution-Phase Synthesis of this compound

The solution-phase synthesis of this compound typically involves four key stages: protection of the constituent amino acids, coupling to form the dipeptide, and final deprotection to yield the target molecule. A common strategy involves the use of a tert-Butyloxycarbonyl (Boc) group to protect the N-terminus of L-phenylalanine and a methyl ester (OMe) to protect the C-terminus of L-leucine.

Experimental Protocol: Solution-Phase Synthesis

1. Protection of L-Leucine (C-terminus): L-Leucine Methyl Ester Hydrochloride (H-Leu-OMe·HCl)

-

Materials: L-Leucine, Methanol (B129727) (MeOH), Thionyl Chloride (SOCl₂)

-

Procedure:

-

Suspend L-Leucine (1.0 eq) in anhydrous methanol (5 mL/g of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid, H-Leu-OMe·HCl, is triturated with cold diethyl ether, filtered, and dried under vacuum.

-

2. Protection of L-Phenylalanine (N-terminus): N-Boc-L-Phenylalanine (Boc-Phe-OH)

-

Materials: L-Phenylalanine, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Dioxane, Water, Sodium Hydroxide (B78521) (NaOH)

-

Procedure:

-

Dissolve L-Phenylalanine (1.0 eq) in a mixture of dioxane and water (2:1 v/v).

-

Add sodium hydroxide (2.0 eq) and stir until the amino acid is completely dissolved.

-

Cool the solution to 0°C and add di-tert-butyl dicarbonate (1.1 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the solution in vacuo to remove the dioxane.

-

Wash the aqueous solution with ethyl acetate (B1210297) to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-Phe-OH as a white solid.

-

3. Coupling Reaction: Synthesis of Boc-L-Phenylalanyl-L-leucine Methyl Ester (Boc-Phe-Leu-OMe)

-

Materials: Boc-Phe-OH, H-Leu-OMe·HCl, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), N-Methylmorpholine (NMM), Dichloromethane (DCM)

-

Procedure:

-

Dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask and cool to 0°C.

-

In a separate flask, dissolve H-Leu-OMe·HCl (1.0 eq) in anhydrous DCM and add NMM (1.0 eq) to neutralize the hydrochloride salt.

-

Add the neutralized H-Leu-OMe solution to the Boc-Phe-OH solution.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

-

Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude Boc-Phe-Leu-OMe.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

4. Saponification of the Methyl Ester: Synthesis of Boc-L-Phenylalanyl-L-leucine (Boc-Phe-Leu-OH)

-

Materials: Boc-Phe-Leu-OMe, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water

-

Procedure:

-

Dissolve Boc-Phe-Leu-OMe (1.0 eq) in a mixture of THF and water.

-

Add LiOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-Phe-Leu-OH.

-

5. Deprotection of the Boc Group: Synthesis of this compound (H-Phe-Leu-OH)

-

Materials: Boc-Phe-Leu-OH, Trifluoroacetic Acid (TFA), Dichloromethane (DCM)

-

Procedure:

-

Dissolve Boc-Phe-Leu-OH (1.0 eq) in a mixture of DCM and TFA (typically 1:1 v/v).[1][2]

-

Stir the solution at room temperature for 1-2 hours.[1]

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the dipeptide.

-

Filter the solid and wash with cold diethyl ether.

-

Dry the product under vacuum to yield this compound as a white solid.

-

Quantitative Data for Solution-Phase Synthesis

The following table summarizes the typical yields and purity expected at each step of the solution-phase synthesis of this compound. Actual results may vary depending on reaction conditions and purification efficiency.

| Step | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |

| 1 | H-Leu-OMe·HCl | 90-98 | >98 |

| 2 | Boc-Phe-OH | 85-95 | >98 |

| 3 | Boc-Phe-Leu-OMe | 75-90 | >95 (after chromatography) |

| 4 | Boc-Phe-Leu-OH | 90-98 | >97 |

| 5 | H-Phe-Leu-OH | 85-95 | >98 (after precipitation) |

Solid-Phase Synthesis of this compound

Solid-phase peptide synthesis (SPPS) offers a more streamlined approach, particularly for longer peptides, but is also highly effective for dipeptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used. The synthesis begins with the C-terminal amino acid (Leucine) attached to a solid support (resin), followed by the sequential addition of the N-terminal amino acid (Phenylalanine).

Experimental Protocol: Solid-Phase Synthesis (Fmoc Strategy)

1. Resin Preparation and Loading of the First Amino Acid (Fmoc-Leu-OH)

-

Materials: Wang resin, Fmoc-L-Leucine (Fmoc-Leu-OH), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Coupling reagents (e.g., HBTU/HOBt or DIC/DMAP).

-

Procedure:

-

Swell the Wang resin in DCM in a solid-phase synthesis vessel.[3]

-

Wash the resin with DMF.

-

Activate Fmoc-Leu-OH (3-5 eq) with a coupling reagent like HBTU/HOBt (3-5 eq) and DIPEA (6-10 eq) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF and DCM to remove excess reagents.

-

Cap any unreacted hydroxyl groups on the resin using an acetic anhydride/pyridine solution.

-

2. Fmoc Deprotection

-

Materials: 20% Piperidine (B6355638) in DMF

-

Procedure:

3. Coupling of the Second Amino Acid (Fmoc-Phe-OH)

-

Materials: Fmoc-L-Phenylalanine (Fmoc-Phe-OH), Coupling reagents (e.g., HBTU/HOBt), DIPEA, DMF.

-

Procedure:

-

Activate Fmoc-Phe-OH (3-5 eq) with HBTU/HOBt (3-5 eq) and DIPEA (6-10 eq) in DMF.

-

Add the activated amino acid solution to the deprotected Leu-resin.

-

Agitate the mixture for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

4. Final Fmoc Deprotection

-

Procedure:

-

Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal phenylalanine.

-

5. Cleavage from the Resin and Deprotection of Side Chains

-

Materials: Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v).[4][5]

-

Procedure:

-

Wash the deprotected Phe-Leu-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[4]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[4]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

6. Purification

-

Procedure:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final this compound product.

-

Quantitative Data for Solid-Phase Synthesis

The following table presents the expected outcomes for the solid-phase synthesis of this compound.

| Step | Process | Overall Crude Yield (%) | Purity after HPLC (%) |

| 1-6 | Complete SPPS and Purification | 60-80 | >98 |

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the solution-phase and solid-phase synthesis of this compound.

Caption: Solution-Phase Synthesis Workflow for this compound.

Caption: Solid-Phase Synthesis Workflow for this compound.

Conclusion

The synthesis of this compound can be effectively achieved through both solution-phase and solid-phase methodologies. The choice of method depends on the desired scale of synthesis, the availability of automated synthesizers, and the specific requirements for purity and intermediate characterization. Solution-phase synthesis offers flexibility and the ability to purify intermediates, which can be advantageous for process development and troubleshooting. In contrast, solid-phase synthesis provides a more streamlined and automatable workflow, making it highly suitable for the rapid synthesis of peptides. Both methods, when executed with care, can yield high-purity this compound for a variety of research and development applications.

References

- 1. Boc Deprotection - TFA [commonorganicchemistry.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]

An In-Depth Technical Guide to L-Phenylalanyl-L-leucine: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanyl-L-leucine (Phe-Leu) is a dipeptide composed of the essential amino acids L-phenylalanine and L-leucine. While the individual roles of these amino acids in protein synthesis and cellular signaling are well-established, the specific discovery, natural distribution, and biological functions of the dipeptide itself are areas of growing interest. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, focusing on its discovery, natural occurrence, and the experimental methodologies used for its study.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its synthesis, purification, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₃ | PubChem |

| Molecular Weight | 278.35 g/mol | PubChem |

| CAS Number | 3303-55-7 | PubChem |

| Appearance | White to off-white solid | MedChemExpress[1] |

| Solubility | Soluble in DMSO | MedChemExpress[1] |

Historical Discovery and Synthesis

The discovery of individual amino acids dates back to the early 19th century, with L-leucine and L-phenylalanine being identified in 1820 and 1879, respectively.[2] The concept of amino acids linking via peptide bonds to form proteins was independently proposed by Emil Fischer and Franz Hofmeister in 1902.[3] Emil Fischer is widely regarded as a pioneer in peptide chemistry, having reported the first synthesis of a dipeptide, glycylglycine, in 1901.[4][5][6] This foundational work laid the groundwork for the synthesis of other dipeptides, including this compound.

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in historical records, its synthesis would have become feasible following Fischer's development of peptide synthesis methodologies. These early methods involved the use of amino acid chloride hydrochlorides for coupling.[5]

A plausible synthetic route for this compound, based on classical peptide synthesis principles, is outlined below. This would typically be achieved through solution-phase or, more commonly in modern chemistry, solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a general workflow for the manual solid-phase synthesis of this compound using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a Rink Amide resin to yield the C-terminal amide, or a Wang or 2-chlorotrityl chloride resin for the C-terminal carboxylic acid.

Materials:

-

Fmoc-L-leucine

-

Fmoc-L-phenylalanine

-

Rink Amide resin (or other suitable resin)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection reagent: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water

-

Washing solvents: DMF, DCM, Methanol

-

Kaiser test solutions

Procedure:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF. The completion of this step can be monitored by a colorimetric test, such as the Kaiser test.

-

Amino Acid Coupling (Leucine): Fmoc-L-leucine is activated using HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin. The reaction is monitored for completion using the Kaiser test.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Fmoc Deprotection: The Fmoc group is removed from the newly coupled leucine (B10760876) residue.

-

Amino Acid Coupling (Phenylalanine): Fmoc-L-phenylalanine is activated and coupled to the deprotected leucine residue on the resin.

-

Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal phenylalanine.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/water).

-

Precipitation and Isolation: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed to remove scavengers and byproducts.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified this compound is characterized by mass spectrometry (to confirm the molecular weight) and NMR spectroscopy (to confirm the structure).

Natural Occurrence

This compound has been identified as a plant metabolite in Arabidopsis thaliana.[7] While this confirms its natural occurrence, quantitative data on its concentration in various plant tissues and other natural sources is still limited. The presence of dipeptides in fermented foods is also an area of active research, suggesting that this compound could potentially be found in such products.[1][8][9][10]

The constituent amino acids, L-phenylalanine and L-leucine, are abundant in a wide variety of protein-rich foods.

Natural Sources of L-Phenylalanine and L-Leucine:

| Food Group | Examples |

| Meat & Poultry | Beef, pork, lamb, chicken, turkey |

| Fish & Seafood | Salmon, tuna, cod, shrimp |

| Dairy & Eggs | Milk, cheese, yogurt, eggs |

| Legumes | Soybeans, lentils, chickpeas, black beans |

| Nuts & Seeds | Almonds, walnuts, pumpkin seeds, sunflower seeds |

| Whole Grains | Quinoa, oats, brown rice |

Experimental Protocol: Extraction and Quantification of this compound from Plant Tissue (General Approach)

A specific, optimized protocol for this compound is not widely published. However, a general methodology based on established plant peptidomics and metabolomics techniques can be adapted.[11][12]

Materials:

-

Plant tissue (Arabidopsis thaliana leaves, for example)

-

Liquid nitrogen

-

Extraction buffer (e.g., 80% methanol)

-

Internal standard (e.g., a stable isotope-labeled version of this compound)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Collection and Preparation: Plant tissue is flash-frozen in liquid nitrogen to quench metabolic activity and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a suitable solvent, such as cold 80% methanol, often with the addition of an internal standard for accurate quantification. The mixture is vortexed and centrifuged to pellet cellular debris.

-

Purification and Concentration: The supernatant is collected and can be further purified and concentrated using solid-phase extraction (SPE) to remove interfering compounds.

-

LC-MS/MS Analysis: The extracted and purified sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The dipeptide is separated from other metabolites by liquid chromatography and then detected and quantified by the mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.

-

Data Analysis: The concentration of this compound in the original sample is determined by comparing its peak area to that of the known concentration of the internal standard.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. ias.ac.in [ias.ac.in]

- 5. ias.ac.in [ias.ac.in]

- 6. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C15H22N2O3 | CID 76808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharma.researchfloor.org [pharma.researchfloor.org]

- 9. Bioactive Peptides from Fermented Foods: Production Approaches, Sources, and Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isappscience.org [isappscience.org]

- 11. Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. lcms.cz [lcms.cz]

Physicochemical Characteristics of the Phe-Leu Dipeptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanyl-leucine (Phe-Leu) is a molecule of significant interest in various scientific domains, including food science, biochemistry, and pharmacology. Composed of the two hydrophobic amino acids, L-phenylalanine and L-leucine, its physicochemical properties are crucial for understanding its biological activity, formulation, and delivery. This technical guide provides a comprehensive overview of the core physicochemical characteristics of the Phe-Leu dipeptide, detailed experimental protocols for their determination, and a visualization of its role in a key biological signaling pathway.

Physicochemical Properties

The fundamental physicochemical properties of the Phe-Leu dipeptide are summarized in the tables below. These parameters are essential for predicting its behavior in biological systems and for the development of analytical and formulation strategies.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₃ | PubChem |

| Molecular Weight | 278.35 g/mol | PubChem |

| XLogP3 | -1.1 | PubChem |

| Topological Polar Surface Area | 92.4 Ų | PubChem |

Table 2: Experimental Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | Human Metabolome Database |

| Melting Point | 218-220 °C | Sigma-Aldrich |

| Precursor m/z ([M+H]⁺) | 279.170319 | PubChem |

| Precursor m/z ([M-H]⁻) | 277.1557661 | PubChem |

Solubility and Stability

Solubility: The Phe-Leu dipeptide is comprised of two amino acids with nonpolar, hydrophobic side chains. Consequently, its solubility in aqueous solutions is expected to be low.[1][2][3] For experimental purposes, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or methanol.[1] Subsequently, the solution can be diluted with an aqueous buffer to the desired concentration. Due to the absence of ionizable side chains, altering the pH is not expected to significantly enhance its aqueous solubility.

Stability: The stability of the Phe-Leu dipeptide is influenced by both temperature and pH.

-

Thermal Stability: In the solid state, dipeptides can undergo thermal decomposition at elevated temperatures. For instance, studies on model dipeptides have shown intramolecular aminolysis at temperatures ranging from 167-202°C, leading to the formation of cyclic derivatives and the liberation of small molecules like water or methanol.[4]

-

pH Stability: In solution, the peptide bond of Phe-Leu is susceptible to hydrolysis under extreme pH conditions. Acidic conditions can catalyze the cleavage of the peptide bond, while highly basic conditions can promote deamidation or oxidation.[5] For optimal stability in solution, it is advisable to maintain a pH range of 3 to 7.[2]

Biological Significance and Signaling Pathway

The Phe-Leu dipeptide is recognized as a bitter-tasting compound.[6][7] This bitterness is perceived through its interaction with specific human bitter taste receptors (T2Rs), which are a class of G-protein coupled receptors (GPCRs). Specifically, Phe-Leu has been shown to activate the T2R1 receptor.[6][8] The activation of T2R1 initiates an intracellular signaling cascade, leading to the perception of a bitter taste.

Experimental Protocols

Determination of Solubility

-

Preparation of Stock Solution:

-

Accurately weigh a small amount (e.g., 1-5 mg) of the lyophilized Phe-Leu dipeptide.

-

Add a minimal volume of an appropriate organic solvent (e.g., DMSO, DMF) to dissolve the peptide completely. Gentle vortexing or sonication can be used to aid dissolution.[2]

-

-

Serial Dilutions:

-

Prepare a series of dilutions of the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Equilibration:

-

Incubate the dilutions at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Quantification:

-

After equilibration, centrifuge the samples to pellet any undissolved peptide.

-

Measure the concentration of the dissolved peptide in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (at a wavelength determined by a prior scan) or reversed-phase high-performance liquid chromatography (RP-HPLC).

-

-

Data Analysis:

-

The highest concentration at which the peptide remains fully dissolved is determined as its solubility under the tested conditions.

-

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Preparation of Phases:

-

Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

-

Sample Preparation:

-

Prepare a solution of Phe-Leu of known concentration in the water-saturated n-octanol or octanol-saturated water phase.

-

-

Partitioning:

-

Mix equal volumes of the Phe-Leu solution and the other phase in a separatory funnel or a vial.

-

Shake the mixture vigorously for a set period to allow for partitioning of the dipeptide between the two phases.

-

Allow the phases to separate completely.

-

-

Quantification:

-

Carefully separate the two phases.

-

Determine the concentration of Phe-Leu in each phase using a suitable analytical method like RP-HPLC.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of Phe-Leu in the octanol (B41247) phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

Spectroscopic Analysis

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the Phe-Leu dipeptide. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the dipeptide and confirm the connectivity of the amino acid residues. Two-dimensional NMR techniques, such as COSY and HSQC, can aid in the complete assignment of proton and carbon signals.

Summary of Key Physicochemical Relationships

The physicochemical properties of the Phe-Leu dipeptide are interconnected and dictate its overall behavior.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of the Phe-Leu dipeptide. The inherent hydrophobicity of its constituent amino acids governs its low aqueous solubility and lipophilic nature, which in turn are critical determinants of its biological activity, such as its interaction with the T2R1 bitter taste receptor. The provided experimental protocols offer a framework for the accurate determination of its key properties, which is essential for its application in research and development. A thorough understanding of these characteristics is paramount for the successful formulation and utilization of the Phe-Leu dipeptide in various scientific and industrial applications.

References

- 1. bachem.com [bachem.com]

- 2. biosynth.com [biosynth.com]

- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 4. Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Bitter taste receptor T2R1 is activated by dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bitter peptides activate hTAS2Rs, the human bitter receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Leu-phe | C15H22N2O3 | CID 6992310 - PubChem [pubchem.ncbi.nlm.nih.gov]

L-Phenylalanyl-L-leucine (CAS: 3303-55-7): A Technical Overview for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction:

L-Phenylalanyl-L-leucine (Phe-Leu) is a dipeptide composed of the essential amino acids L-phenylalanine and L-leucine. Identified by the CAS number 3303-55-7, this molecule is of growing interest in the fields of biochemistry, nutrition, and pharmaceutical sciences. Its potential biological activities, stemming from the combined properties of its constituent amino acids, make it a candidate for various research and development applications, including its role as a building block in peptide synthesis for novel therapeutics and as a potential modulator of key cellular signaling pathways. This technical guide provides a comprehensive overview of the available research on this compound, focusing on its physicochemical properties, and potential biological relevance, while highlighting the current gaps in experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 3303-55-7 | N/A |

| Molecular Formula | C₁₅H₂₂N₂O₃ | N/A |

| Molecular Weight | 278.35 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Purity | ≥95% (typically analyzed by HPLC) | N/A |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | 0-8°C | N/A |

Synthesis and Characterization

The synthesis of this compound typically follows standard peptide synthesis protocols. These methods involve the formation of a peptide bond between the carboxyl group of a protected L-phenylalanine residue and the amino group of a protected L-leucine residue.

General Solid-Phase Peptide Synthesis (SPPS) Workflow:

A common method for synthesizing dipeptides like this compound is Solid-Phase Peptide Synthesis (SPPS). The general workflow is as follows:

Characterization:

The identity and purity of synthesized this compound are typically confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Potential Biological Activities and Signaling Pathways

While direct and extensive research on the biological activities of this compound is limited, its constituent amino acids are well-studied, providing a basis for hypothesized functions.

1. Muscle Protein Synthesis and mTOR Signaling:

Leucine (B10760876) is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. It is plausible that this compound, upon cellular uptake and potential hydrolysis, could release leucine and thereby influence this pathway.

2. Building Block for Bioactive Peptides:

This compound serves as a fundamental building block in the synthesis of more complex peptides with potential therapeutic applications. The unique chemical properties of both phenylalanine (aromatic) and leucine (aliphatic, branched-chain) can influence the structure and function of the resulting peptides.

3. Potential Anti-inflammatory and Antioxidant Properties:

Some commercial suppliers suggest that this compound may possess anti-inflammatory and antioxidant properties. However, there is a notable lack of peer-reviewed research to substantiate these claims with specific experimental data.

Experimental Protocols: A Call for Further Research

A thorough review of the scientific literature reveals a significant gap in detailed experimental protocols specifically investigating the biological effects of this compound. While general protocols for assessing protein synthesis, mTOR signaling (e.g., Western blotting for phosphorylated proteins), and cell viability are widely available, their specific application to this dipeptide has not been extensively published.

Future experimental work should focus on:

-

In vitro cell-based assays: To determine the effects of this compound on muscle cell differentiation, protein synthesis rates, and the activation state of the mTOR pathway.

-

Enzymatic stability assays: To assess the hydrolysis of the dipeptide in various biological matrices (e.g., plasma, cell lysates).

-

In vivo studies: To investigate the pharmacokinetics, bioavailability, and physiological effects of this compound supplementation in animal models.

Example Experimental Workflow for In Vitro Muscle Cell Assay:

Quantitative Data: A Research Opportunity

At present, there is a scarcity of publicly available, structured quantitative data from studies where this compound is the primary independent variable. The majority of available data pertains to the individual effects of leucine or phenylalanine. The generation of such data would be invaluable to the research community.

Hypothetical Data Table for a Cell-Based Assay:

| Treatment | Protein Synthesis Rate (Fold Change vs. Control) | p-mTOR/total mTOR (Fold Change vs. Control) | Cell Viability (%) |

| Control | 1.0 | 1.0 | 100 |

| L-Leucine (1 mM) | 1.5 | 1.8 | 98 |

| L-Phenylalanine (1 mM) | 1.1 | 1.1 | 102 |

| This compound (1 mM) | Data Needed | Data Needed | Data Needed |

Conclusion

This compound (CAS 3303-55-7) is a dipeptide with considerable potential in research and drug development, primarily due to the established biological roles of its constituent amino acids. While it is commercially available and utilized as a building block in peptide synthesis, there is a significant lack of in-depth research into its specific biological activities and mechanisms of action. This guide highlights the current state of knowledge and, more importantly, underscores the numerous opportunities for further investigation. Future studies focusing on detailed experimental protocols and the generation of robust quantitative data will be crucial to unlocking the full potential of this intriguing dipeptide.

References

An In-depth Technical Guide to the Biosynthesis of L-Phenylalanyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanyl-L-leucine (Phe-Leu) is a dipeptide composed of the essential amino acids L-phenylalanine and L-leucine. While not a primary product of a dedicated metabolic pathway, its synthesis is of significant interest in various fields, including drug development, nutrition, and biotechnology. This guide provides a comprehensive overview of the biosynthesis of its constituent amino acids and explores the enzymatic and chemical methodologies for their subsequent coupling to form the dipeptide.

Biosynthesis of Precursor Amino Acids

The formation of this compound is contingent on the availability of its precursors, L-phenylalanine and L-leucine. These amino acids are synthesized in microorganisms and plants through distinct and well-characterized metabolic pathways.

L-Phenylalanine Biosynthesis: The Shikimate Pathway

L-phenylalanine is an aromatic amino acid synthesized via the shikimate pathway. This pathway converts primary metabolites phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate, a key branch-point intermediate for the synthesis of all aromatic amino acids. In many microorganisms, the pathway proceeds through phenylpyruvate to L-phenylalanine.

L-Leucine Biosynthesis: The Branched-Chain Amino Acid Pathway

L-leucine is a branched-chain amino acid synthesized from pyruvate. The pathway involves a series of enzymatic reactions, sharing some enzymes with the biosynthesis of valine and isoleucine.

Synthesis of this compound

The formation of the peptide bond between L-phenylalanine and L-leucine can be achieved through enzymatic synthesis, non-ribosomal peptide synthesis, or chemical synthesis.

Enzymatic Synthesis

Enzymatic synthesis offers a green and stereospecific approach to dipeptide formation. Proteases such as thermolysin and carboxypeptidase Y, under kinetically controlled conditions, can catalyze the peptide bond formation. L-amino acid ligases are another class of enzymes that can synthesize dipeptides in an ATP-dependent manner.

Thermolysin-catalyzed Synthesis: Thermolysin, a thermostable metalloproteinase, can catalyze the condensation of an N-protected phenylalanine derivative with a C-protected leucine (B10760876) derivative. The reaction is typically performed in a two-phase system or in an aqueous system where the product precipitates, driving the equilibrium towards synthesis.

Carboxypeptidase Y-catalyzed Synthesis: Carboxypeptidase Y can be used for the stepwise synthesis of peptides by catalyzing the aminolysis of an amino acid ester.

L-amino acid Ligase-catalyzed Synthesis: These enzymes directly join two free amino acids, although their substrate specificity can be a limiting factor. Some L-amino acid ligases show activity towards branched-chain and aromatic amino acids.

Non-Ribosomal Peptide Synthesis (NRPS)

In some microorganisms, dipeptides are synthesized by large, modular enzyme complexes called non-ribosomal peptide synthetases (NRPSs).[1] These enzymes do not use an mRNA template. Each module is responsible for the incorporation of a specific amino acid. An NRPS containing a module for L-phenylalanine followed by a module for L-leucine could theoretically produce Phe-Leu.

Chemical Synthesis

Solution-phase and solid-phase peptide synthesis (SPPS) are well-established chemical methods for producing dipeptides. These methods involve the use of protecting groups for the amino and carboxyl termini and a coupling agent to facilitate the formation of the peptide bond.

Quantitative Data

Quantitative data for the synthesis of this compound is limited. The following tables summarize relevant data for enzymatic synthesis of related dipeptides.

Table 1: Kinetic Parameters for Thermolysin-catalyzed Synthesis of Z-Phe-Leu-OEt *

| Parameter | Value | Conditions | Reference |

| Optimal pH | 7.0 | Ethyl acetate (B1210297) saturated aqueous system | [2] |

| Optimal Temperature | 45°C | Ethyl acetate saturated aqueous system | [2] |

| Equilibrium Yield | ~95% | pH 6.0, 30°C | [2] |

*Z-Phe-Leu-OEt: N-(benzyloxycarbonyl)-L-phenylalanyl-L-leucine ethyl ester

Table 2: Yields of Dipeptides with Carboxypeptidase Y

| Dipeptide | Yield | Conditions | Reference |

| N-benzoyl-L-arginyl-L-methioninamide | 170 mg | 8 hours, aqueous | [3] |

| N-benzoyl-L-arginyl-L-methionyl-L-leucinamide | 380 mg | 3 hours, aqueous | [3] |

Experimental Protocols

Enzymatic Synthesis of this compound using Thermolysin (Representative Protocol)

This protocol is a generalized procedure based on the principles of thermolysin-catalyzed peptide synthesis.

Materials:

-

N-benzyloxycarbonyl-L-phenylalanine (Z-Phe)

-

L-leucine ethyl ester (Leu-OEt)

-

Thermolysin (immobilized or free)

-

Ethyl acetate

-

Aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.0)

-

Stirred tank reactor

Procedure:

-

Prepare a saturated solution of ethyl acetate in the aqueous buffer.

-

Dissolve Z-Phe and Leu-OEt in the biphasic solvent system in the reactor.

-

Add thermolysin to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., 40-45°C).

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

-

Upon completion, stop the reaction by filtering off the enzyme (if immobilized) or by acidification.

-

Extract the product, Z-Phe-Leu-OEt, from the reaction mixture.

-

Perform deprotection of the N- and C-termini to obtain this compound.

-

Purify the final product using preparative HPLC.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude this compound

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

C18 RP-HPLC column

-

HPLC system with a UV detector

Procedure:

-

Dissolve the crude dipeptide in a minimal amount of Mobile Phase A.

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

-

Inject the sample onto the column.

-

Elute the dipeptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 30 minutes).

-

Monitor the elution profile at 214 nm and 254 nm.

-

Collect the fractions corresponding to the main peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound.[4][5]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified dipeptide in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts and coupling constants of the protons and carbons will confirm the structure of the dipeptide, including the sequence of the amino acids.

Mass Spectrometry (MS):

-

Analyze the purified dipeptide by electrospray ionization mass spectrometry (ESI-MS).

-

The molecular ion peak should correspond to the calculated molecular weight of this compound (278.35 g/mol ).[6]

-

Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns that confirm the amino acid sequence.

Conclusion

While a specific, dedicated biosynthetic pathway for this compound is not known, this technical guide outlines the well-established pathways for its constituent amino acids and provides a framework for its synthesis through enzymatic and chemical methods. The provided protocols and data serve as a foundation for researchers and professionals in the development of processes for the production and analysis of this and other dipeptides. Further research into novel L-amino acid ligases or engineered non-ribosomal peptide synthetases may open new avenues for the direct and efficient biosynthesis of this compound.

References

Spectroscopic Analysis of L-Phenylalanyl-L-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of the dipeptide L-Phenylalanyl-L-leucine (Phe-Leu). The document outlines detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Circular Dichroism (CD). This guide is intended to be a comprehensive resource for researchers involved in the synthesis, characterization, and application of this and similar peptide-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the chemical structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally derived and assigned spectral data specifically for this compound in public databases, the following tables provide predicted chemical shifts. These predictions are based on the known chemical shifts of the constituent amino acids, L-phenylalanine and L-leucine, and typical shifts for dipeptides.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H (Phe) | 7.20 - 7.40 | Multiplet | Protons on the phenyl ring of the phenylalanine moiety. |

| α-H (Phe) | ~4.5 - 4.7 | Doublet of Doublets | Alpha-proton of the phenylalanine residue, coupled to the adjacent NH and β-CH₂ protons. |

| β-CH₂ (Phe) | ~3.0 - 3.3 | Multiplet | Diastereotopic beta-protons of the phenylalanine residue. |

| α-H (Leu) | ~4.2 - 4.4 | Multiplet | Alpha-proton of the leucine (B10760876) residue, coupled to the adjacent NH and β-CH₂ protons. |

| β-CH₂ (Leu) | ~1.5 - 1.8 | Multiplet | Beta-protons of the leucine residue. |

| γ-CH (Leu) | ~1.4 - 1.7 | Multiplet | Gamma-proton of the leucine residue. |

| δ-CH₃ (Leu) | ~0.9 | Doublet | Two diastereotopic methyl groups of the leucine residue. |

| Amide NH | ~8.0 - 8.5 | Doublet | Amide proton linking the two residues. Position can be solvent and concentration dependent. |

| Amino NH₃⁺ | ~7.5 - 8.0 | Broad Singlet | Protons of the N-terminal amino group. Position and multiplicity are highly dependent on pH and solvent. |

| Carboxyl COOH | ~10.0 - 12.0 | Broad Singlet | Proton of the C-terminal carboxylic acid. Often not observed in D₂O due to exchange. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (Amide) | ~170 - 175 | Carbonyl carbon of the peptide bond. |

| Carbonyl (Carboxyl) | ~175 - 180 | Carbonyl carbon of the C-terminal carboxylic acid. |

| α-C (Phe) | ~55 - 60 | Alpha-carbon of the phenylalanine residue. |

| β-C (Phe) | ~35 - 40 | Beta-carbon of the phenylalanine residue. |

| Aromatic C (Phe) | ~125 - 140 | Carbons of the phenyl ring. |

| α-C (Leu) | ~50 - 55 | Alpha-carbon of the leucine residue. |

| β-C (Leu) | ~40 - 45 | Beta-carbon of the leucine residue. |

| γ-C (Leu) | ~24 - 28 | Gamma-carbon of the leucine residue. |

| δ-C (Leu) | ~21 - 24 | Delta-carbons of the leucine residue. |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation and assignment of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (NH, OH). For observing amide and carboxyl protons, DMSO-d₆ is recommended.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral resolution.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 seconds

-

Spectral width: 12-16 ppm

-

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

-

-

¹³C NMR Data Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C{¹H} NMR spectrum.

-

Typical parameters:

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Spectral width: 200-240 ppm

-

-

-

Data Processing and Analysis:

-

Process the raw data (FID) using appropriate NMR software (e.g., MestReNova, TopSpin, or similar).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integration, with reference to the predicted values and data from the individual amino acids. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

-

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for peptides.

Predicted Mass Spectral Data

Table 3: Predicted m/z Values for this compound and Key Fragments

| Ion | Formula | Predicted m/z | Notes |

| [M+H]⁺ | C₁₅H₂₃N₂O₃⁺ | 279.17 | Protonated molecular ion. |

| [M+Na]⁺ | C₁₅H₂₂N₂O₃Na⁺ | 301.15 | Sodium adduct. |

| [M-H₂O+H]⁺ | C₁₅H₂₁N₂O₂⁺ | 261.16 | Loss of water from the C-terminus. |

| b₂ ion | C₁₅H₂₀N₂O₂⁺ | 260.15 | N-terminal fragment resulting from cleavage of the peptide bond. |

| y₁ ion | C₆H₁₄NO₂⁺ | 132.10 | C-terminal fragment (protonated leucine). |

| Iminium ion (Phe) | C₈H₈N⁺ | 120.07 | Characteristic fragment from phenylalanine. |

| Iminium ion (Leu) | C₅H₁₂N⁺ | 86.10 | Characteristic fragment from leucine. |

Experimental Protocol for Mass Spectrometry

Objective: To determine the accurate mass of this compound and to characterize its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent suitable for ESI-MS, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) (e.g., 50:50 v/v).

-

Acidify the solution with a small amount of formic acid (e.g., 0.1%) to promote protonation and enhance signal in positive ion mode.

-

-

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source is required. A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

-

-

Data Acquisition:

-

Full Scan MS (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and other adducts.

-

Tandem MS (MS/MS or MS²): Select the [M+H]⁺ ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the product ion spectrum to observe the fragmentation pattern. Vary the collision energy to optimize the fragmentation.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

-

Analyze the MS/MS spectrum to identify the major fragment ions (e.g., b- and y-ions, iminium ions) and deduce the amino acid sequence and structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Predicted FTIR Spectral Data

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 - 3000 | N-H stretch | Amine (NH₃⁺) and Amide (N-H) |

| ~3100 - 3000 | C-H stretch (aromatic) | Phenyl ring |

| ~3000 - 2850 | C-H stretch (aliphatic) | Leucine side chain and Phe β-CH₂ |

| ~1730 - 1700 | C=O stretch | Carboxylic acid (COOH) |

| ~1680 - 1630 | C=O stretch (Amide I) | Amide |

| ~1600 - 1580 | N-H bend | Amine (NH₃⁺) |

| ~1550 - 1520 | N-H bend and C-N stretch (Amide II) | Amide |

| ~1450 | C-H bend | Aliphatic CH₂ and CH₃ |

| ~1400 | O-H bend | Carboxylic acid |

| ~1300 - 1200 | C-N stretch | Amine and Amide |

| ~750 - 700 | C-H out-of-plane bend | Monosubstituted phenyl ring |

Experimental Protocol for FTIR Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its characteristic functional groups.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. This is the simplest method requiring no sample preparation.

-

KBr Pellet: If ATR is not available, mix approximately 1 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the major absorption bands and assign them to the corresponding vibrational modes of the functional groups present in the molecule.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for studying the secondary structure of peptides in solution. For a small dipeptide like this compound, the far-UV CD spectrum will be dominated by the contributions of the peptide bond and the aromatic side chain of phenylalanine.

Predicted Circular Dichroism Spectral Features

The CD spectrum of this compound is expected to show contributions from the n→π* and π→π* transitions of the amide bond, as well as transitions from the phenyl chromophore. The exact positions and intensities of the CD bands are highly dependent on the conformation of the dipeptide in solution. A random coil conformation is likely, which typically exhibits a strong negative band around 200 nm. The aromatic side chain of phenylalanine may contribute to the spectrum in the 200-230 nm and 250-280 nm regions.

Experimental Protocol for Circular Dichroism Spectroscopy

Objective: To obtain the far-UV circular dichroism spectrum of this compound to gain insight into its solution conformation.

Methodology:

-

Sample Preparation:

-

Dissolve this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) to a final concentration of approximately 0.1-0.2 mg/mL. The buffer should not have high absorbance in the far-UV region.

-

Prepare a corresponding buffer blank.

-

-

Instrumentation:

-

A circular dichroism spectropolarimeter.

-

-

Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Acquire a spectrum of the buffer blank first.

-

Acquire the spectrum of the sample under the same conditions.

-

Typical parameters:

-

Wavelength range: 190 - 260 nm

-

Data pitch: 0.5 - 1.0 nm

-

Scanning speed: 50 nm/min

-

Bandwidth: 1.0 nm

-

Accumulations: 3-5 scans to improve signal-to-noise ratio.

-

-

-

Data Analysis:

-

Subtract the buffer blank spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ × MRW) / (10 × d × c) where:

-

θ is the observed ellipticity in degrees

-

MRW is the mean residue weight (Molecular Weight / number of residues)

-

d is the path length in cm

-

c is the concentration in g/mL

-

-

Biological Context and Signaling

While the individual amino acids L-leucine and L-phenylalanine have well-defined biological roles, the specific signaling functions of the dipeptide this compound are less characterized in mammalian systems. L-leucine is a known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.[1][2][3] Dipeptides in general are known to be transported into cells and can be involved in cell-cell communication and regulation of metabolic pathways.[4][5] In plants, this compound has been identified as a metabolite.[6]

Given the prominent role of L-leucine in mTORC1 signaling, it is plausible that this compound, upon cellular uptake and potential hydrolysis into its constituent amino acids, could influence this pathway. The following diagram illustrates a generalized overview of the mTORC1 signaling pathway, which can be activated by amino acids such as leucine.

References

- 1. adooq.com [adooq.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 6. This compound | C15H22N2O3 | CID 76808 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermostability of L-Phenylalanyl-L-leucine in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the factors influencing the thermostability of the dipeptide L-Phenylalanyl-L-leucine (Phe-Leu) in solution. While specific kinetic data for the thermal degradation of this compound is not extensively available in peer-reviewed literature, this document synthesizes information on common dipeptide degradation pathways, analogous quantitative data from similar dipeptides, and detailed experimental protocols for thermostability assessment.

Introduction to this compound and its Stability

This compound is a dipeptide composed of the amino acids L-phenylalanine and L-leucine. Its applications span various fields, including its use as a building block in peptide synthesis, a component in specialized nutritional formulations, and a subject of study in peptidomimetics and drug delivery. The stability of Phe-Leu in solution is a critical parameter for its formulation, storage, and efficacy in these applications. Peptides in aqueous solutions can undergo various degradation pathways, which are influenced by factors such as temperature, pH, and the composition of the solution.[1] Understanding these degradation mechanisms is paramount for ensuring product quality and therapeutic effectiveness.

Potential Degradation Pathways of this compound in Solution

The primary chemical degradation pathways for dipeptides like this compound in aqueous solution are hydrolysis of the peptide bond and intramolecular cyclization to form a diketopiperazine.

Hydrolysis of the Peptide Bond

The peptide bond between the phenylalanine and leucine (B10760876) residues is susceptible to hydrolysis, leading to the formation of the constituent amino acids. This reaction can be catalyzed by both acids and bases.[1]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the peptide bond is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the peptide bond.

The rate of hydrolysis is significantly dependent on the pH of the solution.[2]

Diketopiperazine (DKP) Formation

Dipeptides can undergo an intramolecular cyclization reaction to form a stable six-membered ring structure called a 2,5-diketopiperazine (DKP).[3] This process involves the nucleophilic attack of the N-terminal amine group on the carbonyl carbon of the peptide bond, leading to the cleavage of the peptide bond and the formation of the cyclic dipeptide. The formation of cyclo(Phe-Leu) is a significant degradation pathway that can occur during synthesis, storage, and formulation.[4][5] The rate of DKP formation is influenced by factors such as pH, temperature, and the specific amino acid residues involved.[6]

Quantitative Data on Dipeptide Thermostability: An Analogous Case Study

The kinetics of the acid hydrolysis of L-leucyl-L-leucine were studied over a temperature range of 74.7-94.2°C. The reaction was found to follow first-order kinetics.[7] The rate constants and activation parameters for this hydrolysis are summarized in the table below.

| Temperature (°C) | k (min⁻¹) | ΔH* (kcal/mol) | ΔS* (cal/mol·K) |

| 74.7 | 0.17 | 25.5 | -9.6 |

| 85.2 | 0.44 | ||

| 94.2 | 1.05 | ||

| Table 1: Kinetic data for the acid hydrolysis of L-leucyl-L-leucine. Data extracted from Long and Truscott (1968).[7] |

Note: This data is for L-leucyl-L-leucine and should be interpreted with caution as the electronic and steric effects of the phenyl group in L-phenylalanine will influence the hydrolysis rate of the this compound peptide bond.

Experimental Protocol for Thermostability Assessment of this compound

The following is a detailed, generalized protocol for assessing the thermostability of this compound in solution. This protocol can be adapted based on the specific research question and available analytical instrumentation.

Materials and Equipment

-

Materials:

-

This compound (high purity)

-

Buffer salts (e.g., phosphate, citrate, Tris) for preparing solutions at various pH values

-

High-purity water (e.g., Milli-Q or equivalent)

-

HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)

-

Acids and bases for pH adjustment (e.g., HCl, NaOH)

-

-

Equipment:

-

Analytical balance

-

pH meter

-

Thermostatically controlled incubator or water bath

-

Vials with inert caps (B75204) (e.g., glass or polypropylene)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (for degradation product identification)

-

Experimental Workflow

Detailed Methodologies

-

Preparation of Solutions:

-

Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9).

-

Accurately weigh this compound and dissolve it in each buffer to a final concentration suitable for the analytical method (e.g., 1 mg/mL).

-

Filter the solutions through a 0.22 µm filter to remove any particulates.

-

-

Incubation:

-

Aliquot the prepared solutions into multiple vials for each pH and temperature condition.

-

Place the vials in incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 80°C).

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw one vial from each condition.

-

-

Sample Analysis:

-

Immediately quench the degradation reaction by freezing the sample at -20°C or -80°C until analysis.

-

Thaw the samples and analyze them by RP-HPLC. A typical method would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile with a modifier like trifluoroacetic acid (TFA).

-

Quantify the remaining this compound by integrating the peak area and comparing it to a standard curve of the pure dipeptide.

-

For the identification of degradation products, analyze the samples using LC-MS and compare the mass spectra of the new peaks to the expected masses of potential degradation products (e.g., phenylalanine, leucine, cyclo(Phe-Leu)).

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each pH and temperature condition.

-